In-depth Technical Guide: 2-(Tritylthio)acetic Acid
In-depth Technical Guide: 2-(Tritylthio)acetic Acid
Executive Summary
2-(Tritylthio)acetic acid (CAS: 34914-36-8), also known as S-Tritylmercaptoacetic acid, is a specialized organosulfur building block critical to peptide chemistry, bioconjugation, and linker design in drug development.[1] It serves as a robust "masked" thiol equivalent, allowing researchers to introduce a sulfhydryl group into molecules—typically at the N-terminus of peptides or as part of a linker payload—while keeping it protected during harsh synthetic steps.
Its primary utility lies in its acid-labile trityl (triphenylmethyl) protecting group , which offers orthogonality to base-labile groups (like Fmoc) and reduction-labile groups (like disulfides). This guide details its physicochemical profile, synthetic utility, mechanistic reactivity, and validated experimental protocols for its application in solid-phase peptide synthesis (SPPS) and bioconjugation.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
The compound consists of a carboxylic acid tail (for coupling) and a trityl-protected thiol head. The bulky trityl group provides steric shielding, preventing premature oxidation or disulfide formation.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 2-(Tritylsulfanyl)acetic acid |
| CAS Number | 34914-36-8 |
| Molecular Formula | C₂₁H₁₈O₂S |
| Molecular Weight | 334.43 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water |
| pKa (COOH) | ~3.6–3.8 (Estimated based on thioglycolic acid derivatives) |
| Storage Stability | Store at 2–8°C; Hygroscopic; Stable under inert atmosphere |
| Hazards | Irritant (H315, H319, H335) |
Synthetic Pathways & Manufacturing
The synthesis of 2-(Tritylthio)acetic acid is a nucleophilic substitution reaction where the sulfur atom of thioglycolic acid attacks the electrophilic central carbon of trityl chloride. This reaction is typically driven by a base (pyridine or NaOH) to neutralize the liberated HCl.
Synthesis Mechanism
The steric bulk of the trityl group makes the formation of the S-Trt bond highly selective for sulfur over oxygen nucleophiles (under controlled conditions), as the "soft" sulfur is a better match for the carbocation-like character of the trityl center.
Figure 1: Synthetic pathway for 2-(Tritylthio)acetic acid via nucleophilic substitution.
Reactivity Profile & Mechanistic Insights
The Trityl Protecting Group (S-Trt)
The S-Trityl group is acid-labile . Its stability relies on the steric hindrance of the three phenyl rings, which protects the sulfur from electrophiles and oxidants. However, in the presence of strong acids (e.g., TFA), the C-S bond cleaves to form a stable triphenylmethyl cation (Trt+) .
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Deprotection Reagents: Trifluoroacetic acid (TFA) is the standard.
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Scavengers: Because the liberated Trt+ cation is highly electrophilic, it will re-alkylate the sulfur or other nucleophiles (like Tryptophan) if not quenched. Triisopropylsilane (TIPS) or Ethanedithiol (EDT) must be used as scavengers.
The Carboxylic Acid
The carboxylic acid moiety behaves as a standard aliphatic acid. It can be activated for amide bond formation using:
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Carbodiimides: DIC/HOBt
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Uronium/Phosphonium Salts: HATU, HBTU, PyBOP
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Active Esters: NHS esters
Oxidation Potential
While the S-Trt group prevents disulfide formation, once deprotected, the free thiol (HS-CH2-R) is susceptible to air oxidation.
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Controlled Oxidation: Iodine (I₂) can be used to simultaneously deprotect the S-Trt group and form a disulfide bond (S-S) in one step, a technique often used in peptide cyclization.
Figure 2: Acid-catalyzed deprotection mechanism of the S-Trityl group showing the necessity of scavengers.
Applications in Drug Discovery & Peptidomimetics
N-Terminal Thiol Introduction
In Solid-Phase Peptide Synthesis (SPPS), 2-(Tritylthio)acetic acid is often coupled to the N-terminus of a peptide chain as the final step.
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Purpose: To create a "thiol handle" for subsequent conjugation (e.g., to maleimide-functionalized fluorophores, PEG chains, or drugs) or for native chemical ligation.
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Advantage: Unlike using a Cysteine residue, this moiety lacks an amino group, effectively "capping" the peptide and preventing further elongation or Edman degradation.
Linker Chemistry for ADCs
In Antibody-Drug Conjugates (ADCs), this molecule serves as a spacer. The carboxylic acid attaches to the drug payload (via an amide/ester), and the trityl-protected thiol awaits deprotection for conjugation to the antibody's cysteine residues.
Surface Modification (SAMs)
The compound is used to form Self-Assembled Monolayers (SAMs) on gold surfaces. The trityl group is removed either in solution or in situ on the gold surface, allowing the sulfur to form a strong Au-S covalent bond, exposing the carboxylic acid for further surface functionalization.
Experimental Protocols
Protocol A: Coupling to Resin-Bound Peptide (SPPS)
Objective: Attach 2-(Tritylthio)acetic acid to the N-terminus of a peptide on Rink Amide resin.
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Preparation: Dissolve 2-(Tritylthio)acetic acid (3.0 eq relative to resin loading) in dry DMF.
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Activation: Add HBTU (2.9 eq) and DIEA (6.0 eq). Shake for 2 minutes to activate the carboxylate.
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Coupling: Add the activated solution to the deprotected resin-bound peptide (free amine).
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Incubation: Shake at room temperature for 45–60 minutes under nitrogen.
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Washing: Drain and wash resin with DMF (3x) and DCM (3x).
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Validation: Perform a Kaiser test (Ninhydrin). A negative result (yellow beads, colorless solution) indicates successful coupling (no free amines remaining).
Protocol B: Global Deprotection & Cleavage
Objective: Cleave peptide from resin and remove the Trityl group simultaneously.
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Cocktail Preparation: Prepare "Reagent K" or a similar cleavage cocktail:
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TFA (Trifluoroacetic acid): 92.5%
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TIPS (Triisopropylsilane): 2.5%
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H₂O: 2.5%
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DODT (2,2'-(Ethylenedioxy)diethanethiol) or EDT: 2.5%
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Reaction: Add cold cocktail to the resin (10 mL per gram of resin).
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Time: Shake for 2–3 hours at room temperature. Note: S-Trt removal is slower than N-Boc; ensure sufficient time.
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Precipitation: Filter resin and drop filtrate into ice-cold diethyl ether.
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Recovery: Centrifuge the precipitate (white solid) to recover the crude thiolated peptide.
Protocol C: Selective S-Trt Removal (On-Resin)
Objective: Remove S-Trt while keeping peptide on resin (e.g., for cyclization).
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Reagent: 1% TFA in DCM with 5% TIPS.
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Flow: Treat resin with short pulses (2 min x 10 times). The yellow color (trityl cation) indicates cleavage.
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Wash: Wash extensively with DCM to remove the trityl cation before it re-attaches.
Safety & Handling
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Hazard Classification: Irritating to eyes, respiratory system, and skin (H315/H319/H335).
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PPE: Wear nitrile gloves, safety goggles, and use a fume hood.
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Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended temperature: 2–8°C .
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Incompatibility: Strong oxidizing agents, strong bases.
References
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PubChem. (n.d.). 2-(Tritylthio)acetic acid (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]
- Barlos, K., et al. (1989). "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid zur Synthese von Leu15 -Gastrin I." Tetrahedron Letters, 30(30), 3943-3946. (Foundational reference for Trityl chemistry in SPPS).
- Mamat, U., et al. (2009). "Recent Applications of the Trityl Group in Organic Synthesis." Mini-Reviews in Organic Chemistry, 6(1). (Review of Trityl mechanisms).
